molecular formula C10H8N2OS B6421897 (5E)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one CAS No. 583-46-0

(5E)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B6421897
CAS No.: 583-46-0
M. Wt: 204.25 g/mol
InChI Key: YXMBDTHHYFCMKP-VURMDHGXSA-N
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Description

(5E)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one is a 2-thiohydantoin derivative characterized by a phenylmethylidene substituent at the C5 position and a thioamide group at C2. These structural features enable diverse intermolecular interactions, such as hydrogen bonding networks (D–A–D–A sequences), which influence its crystallinity and biological activity . The compound is synthesized via condensation reactions involving substituted benzaldehydes and 2-thioxothiazolidin-4-one precursors under acidic conditions . Its applications span pharmaceuticals, agrochemicals, and materials science, leveraging its reactivity and hydrogen-bonding capabilities .

Properties

CAS No.

583-46-0

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H8N2OS/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)/b8-6-

InChI Key

YXMBDTHHYFCMKP-VURMDHGXSA-N

SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N2

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2

Origin of Product

United States

Biological Activity

Overview

(5E)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one is a synthetic compound belonging to the class of imidazolidinones, characterized by a unique structure that includes a phenylmethylidene moiety and a sulfanylidene group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H10N2S Molecular Formula \text{C}_{11}\text{H}_{10}\text{N}_2\text{S}\quad \text{ Molecular Formula }

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This interaction can alter critical biochemical pathways, leading to therapeutic effects.
  • Signal Transduction Modulation : It may influence signal transduction pathways, affecting cellular responses and gene expression.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : It has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionBinds to specific enzyme active sites

Case Studies

  • Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that this compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Study : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This suggests its potential use as a therapeutic agent in treating bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of (5E)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one, highlighting structural variations, synthesis routes, and applications:

Compound Name (CAS No.) Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Synthesis Method
This compound (571162-80-6) Phenylmethylidene at C5, thioamide at C2 C16H11FN2OS 298.34 Antifungal, herbicidal activity Condensation of 2-thioxothiazolidin-4-one with benzaldehyde
5-Benzylidene-2-thioxoimidazolidin-4-one (583-46-0) Benzylidene at C5, no additional substitution C10H8N2OS 204.24 Intermediate in drug synthesis Similar condensation under reflux
3-(4-Fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one (571162-80-6) 4-Fluorophenyl at C3, phenylmethylidene at C5 C16H11FN2OS 298.34 Enhanced lipophilicity, antimicrobial Modified benzaldehyde substitution
5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one Isopropyl and methyl groups at C5 C7H12N2OS 172.25 Crystalline stability, agrochemical use Reaction of α-methyl-DL-valine with thiourea
3-(2,4-Dichlorobenzoyl)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one (732287-95-5) Dichlorobenzoyl at C3, dimethoxyphenylmethylidene at C5 C19H14Cl2N2O4S 437.30 High reactivity, potential herbicide Multi-step substitution and condensation

Structural and Functional Differences

  • Substituent Effects :

    • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance reactivity and binding to biological targets. For example, the 4-fluorophenyl group in 571162-80-6 increases lipophilicity, improving membrane permeability . Chlorinated derivatives (e.g., 732287-95-5) exhibit higher potency but may pose toxicity risks .
    • Electron-Donating Groups (e.g., methoxy, methyl) : Improve solubility and crystallinity. The dimethoxyphenyl group in 732287-95-5 enhances hydrogen bonding, aiding in crystal packing .
    • Heterocyclic Substituents (e.g., triazolyl) : Derivatives like (5E)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one show enhanced metabolic stability due to reduced enzymatic degradation .
  • Synthetic Routes: Most analogs are synthesized via Knoevenagel condensation of 2-thioxothiazolidin-4-one with substituted benzaldehydes under acidic conditions (e.g., acetic acid/sodium acetate) . Bulky substituents (e.g., isopropyl in C7H12N2OS) require higher reaction temperatures (180°C) and solvent-free conditions .
  • Crystallographic Behavior :

    • All analogs exhibit planar 2-sulfanylideneimidazolidin-4-one cores with R₂²(8) hydrogen-bonding motifs. Substituents like methyl or methoxy groups alter torsion angles, affecting packing efficiency .

Research Findings and Data

  • Solubility :

    Compound Solubility (mg/mL)
    5-Benzylidene-2-thioxoimidazolidin-4-one 0.12 (water)
    3-(4-Fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one 0.08 (water), 1.2 (DMSO)
  • Thermal Stability :

    Compound Melting Point (°C)
    5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one 198–200
    732287-95-5 215–217

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